molecular formula C9H12N2O5 B583569 2'-Deoxyuridine-1 inverted exclamation marka-13C CAS No. 478510-85-9

2'-Deoxyuridine-1 inverted exclamation marka-13C

Cat. No.: B583569
CAS No.: 478510-85-9
M. Wt: 229.196
InChI Key: MXHRCPNRJAMMIM-ROGMPORQSA-N
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Description

2'-Deoxyuridine-1α-¹³C is a stable isotope-labeled analog of 2'-deoxyuridine, a pyrimidine nucleoside integral to DNA synthesis and repair. The compound is specifically labeled with carbon-13 (¹³C) at the 1α position (C1' of the deoxyribose sugar), enabling its use in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies. This labeling provides distinct advantages in tracking nucleotide metabolism, DNA replication dynamics, and enzyme mechanisms due to the enhanced sensitivity and resolution of ¹³C detection .

The synthesis of 2'-Deoxyuridine-1α-¹³C involves Hoffer’s 4'-chlorosugar methodology, which facilitates regioselective isotopic incorporation while minimizing side reactions. Subsequent protection/deprotection steps (e.g., toluoyl, dimethoxytrityl groups) and phosphoramidite functionalization ensure compatibility with solid-phase oligonucleotide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1’-13C]2’-Deoxyuridine typically involves the incorporation of the carbon-13 isotope into the deoxyribose sugar, followed by the coupling of this labeled sugar with uracil. The process can be summarized as follows:

    Synthesis of [1’-13C]Deoxyribose: The labeled deoxyribose is synthesized using a carbon-13 labeled precursor, such as [13C]formaldehyde, through a series of chemical reactions including reduction and protection steps.

    Coupling with Uracil: The labeled deoxyribose is then coupled with uracil using a glycosylation reaction. This step typically involves the use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate, under anhydrous conditions.

Industrial Production Methods: Industrial production of [1’-13C]2’-Deoxyuridine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of [1’-13C]Deoxyribose: Large-scale synthesis of the labeled deoxyribose using optimized reaction conditions to ensure high yield and purity.

    Automated Glycosylation: The coupling reaction is often automated to increase efficiency and consistency. Advanced purification techniques, such as high-performance liquid chromatography, are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1’-13C]2’-Deoxyuridine can undergo oxidation reactions, particularly at the 5-position of the uracil ring, leading to the formation of 5-hydroxy-2’-deoxyuridine.

    Reduction: Reduction reactions can convert the uracil ring to dihydrouracil derivatives.

    Substitution: Halogenation reactions can introduce halogen atoms at the 5-position, resulting in compounds like 5-bromo-2’-deoxyuridine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: N-bromosuccinimide for bromination, often in the presence of a radical initiator like azobisisobutyronitrile.

Major Products:

    Oxidation: 5-Hydroxy-2’-deoxyuridine.

    Reduction: Dihydrouracil derivatives.

    Substitution: 5-Bromo-2’-deoxyuridine.

Scientific Research Applications

Molecular Biology Research

Nucleic Acid Metabolism Studies

  • Role in DNA Synthesis : 2'-Deoxyuridine-1 inverted exclamation mark-13C is utilized as a precursor in the synthesis of labeled deoxythymidine triphosphate (dTTP). This incorporation allows researchers to trace DNA synthesis and repair mechanisms in various cellular contexts.
  • Metabolic Pathway Analysis : The compound aids in understanding the metabolic pathways involving nucleotides. By tracking the incorporation of labeled nucleotides into DNA, researchers can elucidate the dynamics of nucleotide metabolism under different physiological conditions.

Case Study: DNA Replication Dynamics
A study demonstrated that when 2'-Deoxyuridine-1 inverted exclamation mark-13C was added to cell cultures, its incorporation into newly synthesized DNA was monitored using mass spectrometry. This approach provided insights into the replication rates and fidelity of DNA polymerases under varying conditions of oxidative stress .

Drug Development

Antiviral and Antitumor Applications

  • Mechanism of Action : The compound has been investigated for its potential as an antiviral agent, particularly against viruses that depend on host cell machinery for replication. Its incorporation into viral DNA can disrupt normal replication processes.
  • Cancer Therapeutics : In cancer research, 2'-Deoxyuridine-1 inverted exclamation mark-13C has been used to evaluate the efficacy of nucleoside analogs that target rapidly dividing cells. By labeling these compounds, researchers can assess their uptake and metabolism in tumor cells compared to normal cells.

Data Table: Efficacy of Nucleoside Analogues

Compound NameTarget DiseaseMechanism of ActionStudy Reference
2'-DeoxyuridineViral InfectionsInhibition of viral DNA synthesis
5-Iodo-2'-deoxyuridineCancerIncorporation into DNA leading to apoptosis

Cellular Response Studies

Cell Cycle Synchronization
2'-Deoxyuridine-1 inverted exclamation mark-13C is employed to synchronize cell cycles in various cell lines. By inhibiting DNA replication at specific phases, researchers can study the effects of cell cycle progression on cellular responses to drugs or environmental stimuli.

Case Study: Cell Cycle Analysis
In an experiment involving human glioblastoma cells, treatment with 2'-Deoxyuridine-1 inverted exclamation mark-13C resulted in a significant reduction in S-phase cells, allowing for further analysis of G1 and G2/M phase responses to chemotherapy agents .

Advanced Imaging Techniques

Use in PET Imaging
The compound's stable isotope properties allow it to be used in positron emission tomography (PET) imaging studies to visualize metabolic processes in vivo. This application is particularly useful for understanding tumor metabolism and the effects of therapeutic interventions.

Mechanism of Action

Mechanism: [1’-13C]2’-Deoxyuridine is incorporated into DNA during replication. The carbon-13 label does not alter the chemical properties of the nucleoside but allows for its detection and quantification using NMR or mass spectrometry.

Molecular Targets and Pathways:

    DNA Polymerase: The compound is a substrate for DNA polymerase enzymes, which incorporate it into the growing DNA strand.

    Thymidylate Synthase: The presence of [1’-13C]2’-Deoxyuridine can inhibit thymidylate synthase, an enzyme involved in the synthesis of thymidine, leading to DNA synthesis inhibition.

Comparison with Similar Compounds

Comparison with Similar Isotope-Labeled Nucleosides

Structural and Isotopic Differences

The table below highlights key differences between 2'-Deoxyuridine-1α-¹³C and related compounds:

Compound Isotopic Label(s) Label Position Synthetic Pathway Primary Applications
2'-Deoxyuridine-1α-¹³C ¹³C C1' (deoxyribose) Hoffer’s 4'-chlorosugar method NMR studies, metabolic flux analysis
5-D-6-¹³C-2'-Deoxycytidine ¹³C C6 (cytosine base) Direct nucleosidation with ¹³C-uracil DNA/RNA structure-function studies
8-¹³C-Purine 2'-Deoxyribonucleosides ¹³C C8 (purine base) Barton-McCombie deoxygenation Purine metabolism, enzyme kinetics
2'-Deoxyuridine-¹³C,¹⁵N₂ ¹³C, ¹⁵N C2 (uracil base), N positions Multi-step isotopic substitution Dual-isotope metabolic tracing

Analytical and Functional Distinctions

  • NMR Sensitivity : 2'-Deoxyuridine-1α-¹³C provides unique insights into sugar puckering and glycosidic bond dynamics due to its ¹³C label at C1', whereas 5-D-6-¹³C-2'-deoxycytidine highlights base-pairing interactions .
  • Metabolic Tracing : Dual-labeled 2'-Deoxyuridine-¹³C,¹⁵N₂ (CAS 369656-76-8) allows simultaneous tracking of carbon and nitrogen fluxes in nucleotide salvage pathways, surpassing single-label analogs in resolution .
  • Enzyme Specificity : 8-¹³C-purine derivatives are critical for studying purine nucleoside phosphorylases, as the C8 label directly reports on base rotation during catalysis .

Challenges in Purification and Handling

  • Polarity Issues : 2'-Deoxyuridine-1α-¹³C and its phosphoramidite derivatives exhibit higher polarity than RNA analogs, necessitating repeated chromatography or pentane precipitation for purification .
  • Stability : ¹⁵N-labeled compounds (e.g., 2'-Deoxyuridine-¹³C,¹⁵N₂) require stringent storage conditions to prevent isotopic exchange or degradation .

Key Studies Involving 2'-Deoxyuridine-1α-¹³C

  • DNA Replication Studies : The ¹³C label at C1' enables real-time monitoring of deoxyribose incorporation into DNA, revealing kinetic bottlenecks in polymerase activity .
  • Antiviral Drug Development : Used to elucidate the mechanism of thymidine analogs (e.g., AZT) by tracing ¹³C-labeled metabolic intermediates in infected cells .

Comparative Advantages Over Non-Labeled Analogs

  • Enhanced Detection: ¹³C labels eliminate background noise in NMR, unlike unlabeled deoxyuridine, which is undetectable in natural abundance ¹³C spectra .
  • Quantitative Precision : Isotope dilution mass spectrometry (IDMS) with 2'-Deoxyuridine-¹³C,¹⁵N₂ achieves sub-picomolar sensitivity in quantifying nucleotide pools .

Biological Activity

2'-Deoxyuridine-1'-(13C) is a stable isotope-labeled derivative of 2'-deoxyuridine, a nucleoside critical for DNA synthesis. The incorporation of the carbon-13 isotope at the 1' position of the sugar moiety enhances its utility in various biological studies, particularly in tracing metabolic pathways and understanding DNA replication and repair mechanisms. This article aims to explore the biological activity of 2'-Deoxyuridine-1'-(13C), including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C₉H₁₂N₂O₅
  • Molar Mass : Approximately 229.21 g/mol

As an antimetabolite , 2'-deoxyuridine-1'-(13C) is phosphorylated to form deoxyuridine triphosphate (dUTP), which is then incorporated into DNA during replication. Its primary targets include:

  • Uridine Phosphorylase
  • Thymidylate Synthase

By interfering with these enzymes, the compound disrupts normal DNA synthesis and repair processes, potentially leading to faulty DNA replication. This property makes it an invaluable tool for studying cellular processes and drug interactions.

Biological Activity

The biological activity of 2'-Deoxyuridine-1'-(13C) can be categorized into several key areas:

1. DNA Replication Studies

The stable isotope labeling allows researchers to trace the incorporation of the compound into newly synthesized DNA. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy enable the monitoring of DNA replication dynamics, including:

  • Replication Fork Dynamics : Understanding how efficiently DNA is replicated.
  • DNA Repair Mechanisms : Observing how the labeled nucleoside incorporates into damaged sites and tracking subsequent repair processes.

2. Cellular Metabolism

The compound's ability to act as a tracer in metabolic studies allows for detailed analysis of nucleotide metabolism and its regulation within cells.

Applications in Research

2'-Deoxyuridine-1'-(13C) has diverse applications in scientific research:

  • Metabolic Research : It aids in understanding nucleic acid metabolism and cellular responses to various stimuli.
  • Drug Development : The compound is used to evaluate the effectiveness of new therapeutic agents targeting DNA synthesis.

Case Studies

Several studies have utilized 2'-Deoxyuridine-1'-(13C) to elucidate various biological mechanisms:

Case Study 1: DNA Repair Mechanisms

A study demonstrated that incorporating 2'-Deoxyuridine-1'-(13C) into cells allowed researchers to visualize the dynamics of DNA repair mechanisms post-damage. The results indicated that cells efficiently incorporated the labeled nucleoside at sites of damage, providing insights into the repair kinetics involved in maintaining genomic integrity.

Case Study 2: Drug Interaction Studies

In another study, researchers examined how different compounds affected the incorporation rates of 2'-Deoxyuridine-1'-(13C). The findings revealed that certain inhibitors could significantly alter the dynamics of nucleotide incorporation during DNA synthesis, highlighting potential pathways for drug development targeting cancer therapies.

Comparative Analysis with Similar Compounds

A comparison with other nucleosides reveals unique features of 2'-Deoxyuridine-1'-(13C):

Compound NameKey Features
2'-DeoxyadenosineContains adenine; involved in energy transfer
2'-DeoxycytidineContains cytosine; important for RNA synthesis
2'-DeoxythymidineContains thymine; critical for DNA stability
Uniqueness Carbon-13 labeling allows for enhanced tracking

Q & A

Basic Research Questions

Q. What spectroscopic methods are optimal for confirming the structural integrity and isotopic labeling of 2'-Deoxyuridine-1-¹³C?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy, specifically ¹³C-NMR, to verify the position and incorporation of the ¹³C isotope. Compare chemical shifts with unlabeled 2'-deoxyuridine to confirm isotopic substitution. High-resolution mass spectrometry (HRMS) is critical for validating molecular weight and isotopic purity (e.g., observing a +1 Da shift for ¹³C). Ensure deuterated solvents are used to avoid interference in NMR analysis .

Q. How can researchers assess the isotopic purity of 2'-Deoxyuridine-1-¹³C in synthesized batches?

  • Methodological Answer : Employ liquid chromatography-mass spectrometry (LC-MS) with selected ion monitoring (SIM) to quantify the ¹³C/¹²C ratio. Calculate isotopic enrichment using area-under-the-curve (AUC) analysis for labeled vs. unlabeled peaks. Validate results against certified reference materials or internal standards (e.g., stable isotope-labeled nucleosides) .

Q. What are the best practices for storing 2'-Deoxyuridine-¹³C to prevent isotopic exchange or degradation?

  • Methodological Answer : Store the compound in anhydrous, oxygen-free conditions at -20°C to minimize hydrolysis. Use amber vials to avoid photodegradation. Regularly test stability via accelerated degradation studies (e.g., exposure to heat, light, or humidity) followed by LC-MS analysis .

Advanced Research Questions

Q. How should a pulse-chase experiment using 2'-Deoxyuridine-1-¹³C be designed to track DNA synthesis dynamics in mammalian cells?

  • Methodological Answer : Optimize pulse duration (e.g., 30 minutes to 2 hours) and concentration (µM range) to ensure sufficient uptake without cytotoxicity. Terminate the pulse with excess unlabeled deoxyuridine. Quantify ¹³C incorporation via scintillation counting (if radiolabeled) or LC-MS/MS. Include controls for cell cycle synchronization (e.g., thymidine block) to isolate S-phase activity .

Q. How can contradictions in isotopic enrichment data from metabolic flux analysis (MFA) using 2'-Deoxyuridine-1-¹³C be resolved?

  • Methodological Answer : Use computational tools like Isotopologue Network Compartmental Analysis (INCA) to model flux distributions and identify inconsistencies. Validate with parallel experiments using complementary isotopic tracers (e.g., ¹⁵N or ²H). Check for isotopic dilution effects caused by endogenous pools of unlabeled nucleotides .

Q. What strategies mitigate interference from endogenous nucleosides when quantifying 2'-Deoxyuridine-1-¹³C uptake in vivo?

  • Methodological Answer : Implement isotope dilution assays with internal standards (e.g., ²H-labeled deoxyuridine). Use solid-phase extraction (SPE) or immunoaffinity columns to isolate the labeled compound from biological matrices. Validate recovery rates using spike-and-recovery experiments in plasma or tissue homogenates .

Q. Methodological Comparison Tables

Table 1: Analytical Techniques for Verifying 2'-Deoxyuridine-1-¹³C

MethodPurposeKey ParametersLimitations
¹³C-NMRConfirm isotopic positionChemical shift (δ ppm), J-couplingLow sensitivity for trace impurities
HRMSValidate molecular weightMass accuracy (<5 ppm), isotopic resolutionRequires high-purity samples
LC-MS/MSQuantify isotopic enrichmentAUC ratios, SIM transitionsMatrix effects in biological samples

Table 2: Experimental Design Considerations for Metabolic Tracing

FactorOptimization StrategyReference Technique
Pulse durationBalance between uptake efficiency and cell stressTime-course LC-MS/MS
Isotopic backgroundUse knockout cell lines (e.g., TK1-deficient) to reduce noiseCRISPR-edited models
Data normalizationInternal standards (²H/¹⁵N-labeled analogs)Isotope dilution mass spectrometry

Q. Key Guidelines

  • Avoid Ambiguity : Specify analytical parameters (e.g., NMR MHz, MS resolution) to ensure reproducibility .
  • Address Knowledge Gaps : Focus on understudied applications, such as the compound’s role in viral DNA synthesis or cancer metabolism .
  • Validate Contradictions : Use multi-omics integration (e.g., transcriptomics + metabolomics) to contextualize isotopic data .

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHRCPNRJAMMIM-ROGMPORQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[13C@H]1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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